CGI-1746

Catalog No.
S547897
CAS No.
910232-84-7
M.F
C34H37N5O4
M. Wt
579.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CGI-1746

CAS Number

910232-84-7

Product Name

CGI-1746

IUPAC Name

4-tert-butyl-N-[2-methyl-3-[4-methyl-6-[4-(morpholine-4-carbonyl)anilino]-5-oxopyrazin-2-yl]phenyl]benzamide

Molecular Formula

C34H37N5O4

Molecular Weight

579.7 g/mol

InChI

InChI=1S/C34H37N5O4/c1-22-27(7-6-8-28(22)37-31(40)23-9-13-25(14-10-23)34(2,3)4)29-21-38(5)33(42)30(36-29)35-26-15-11-24(12-16-26)32(41)39-17-19-43-20-18-39/h6-16,21H,17-20H2,1-5H3,(H,35,36)(H,37,40)

InChI Key

JIFCFQDXHMUPGP-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CN(C(=O)C(=N3)NC4=CC=C(C=C4)C(=O)N5CCOCC5)C

Solubility

Soluble in DMSO, not in water

Synonyms

CGI 1746, CGI-1746, CGI1746

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CN(C(=O)C(=N3)NC4=CC=C(C=C4)C(=O)N5CCOCC5)C

Description

The exact mass of the compound 4-(tert-Butyl)-N-(2-methyl-3-(4-methyl-6-((4-(morpholine-4-carbonyl)phenyl)amino)-5-oxo-4,5-dihydropyrazin-2-yl)phenyl)benzamide is 579.28455 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • PubChem Entry: A search for the compound on PubChem, a public database of chemicals maintained by the National Institutes of Health, reveals no specific research applications associated with this molecule [].
  • Limited Commercial Availability: While some commercial suppliers offer this compound, it is primarily marketed as a reference standard for research purposes, suggesting a lack of established applications [].

CGI-1746 is a potent and highly selective inhibitor of Bruton's tyrosine kinase, a critical enzyme involved in B-cell receptor signaling and various immune responses. This compound is characterized by its imidazo[1,2-a]pyrazine scaffold, which allows for specific interactions with the ATP-binding site of Bruton's tyrosine kinase. The unique binding mechanism of CGI-1746 induces significant conformational changes in the kinase, particularly affecting the positioning of key residues such as Tyr551, leading to enhanced selectivity against other kinases .

CGI-1746 primarily functions through competitive inhibition of Bruton's tyrosine kinase by binding to its ATP site. The compound's structure allows it to form hydrogen bonds with hinge residues and interact with various loops within the kinase domain. Notably, CGI-1746 has demonstrated negligible off-target activity against a wide range of other kinases and non-kinase targets, underscoring its specificity .

Research indicates that CGI-1746 exhibits multiple biological activities beyond its role as a Bruton's tyrosine kinase inhibitor. It has been shown to modulate ferroptosis, an iron-dependent form of cell death, through interactions with sigma-1 receptors located at mitochondria-associated membranes. This modulation is significant in protecting cells from oxidative stress and has implications in conditions like acute kidney injury . Furthermore, CGI-1746 has been linked to the inhibition of platelet activation and function, particularly in pathways mediated by collagen but not by thrombin .

The synthesis of CGI-1746 involves several steps centered around the imidazo[1,2-a]pyrazine scaffold. Initial efforts focused on generating a library of compounds that could effectively bind to the ATP site of Bruton's tyrosine kinase. The synthetic pathway typically includes:

  • Formation of the imidazo[1,2-a]pyrazine core.
  • Introduction of functional groups that enhance binding affinity and selectivity.
  • Optimization through iterative screening against target kinases to refine potency and selectivity profiles.

Specific details on the synthesis process may vary based on proprietary methods employed by different research groups or pharmaceutical companies .

CGI-1746 is primarily applied in research settings focused on immune modulation and cancer therapeutics. Its ability to selectively inhibit Bruton's tyrosine kinase makes it a candidate for treating B-cell malignancies such as chronic lymphocytic leukemia and non-Hodgkin lymphoma. Additionally, its role in inhibiting ferroptosis opens avenues for applications in neurodegenerative diseases and acute kidney injury management .

Interaction studies have highlighted CGI-1746's unique binding profile with Bruton's tyrosine kinase. Structural analyses reveal that CGI-1746 binds in an extended conformation, occupying a novel pocket termed the 'H3' pocket within the kinase domain. This interaction not only stabilizes an inactive conformation of the kinase but also prevents phosphorylation events critical for its activation . Furthermore, studies indicate that CGI-1746 affects calcium signaling and mitochondrial function through its action on sigma-1 receptors, implicating broader cellular effects beyond direct kinase inhibition .

CGI-1746 shares structural similarities with several other small molecules targeting Bruton's tyrosine kinase or related pathways. Below are some notable compounds:

Compound NameMechanism of ActionSelectivity Profile
IbrutinibBruton's tyrosine kinase inhibitorBroadly selective but less specific than CGI-1746
AcalabrutinibBruton's tyrosine kinase inhibitorMore selective than Ibrutinib but still less than CGI-1746
ZanubrutinibBruton's tyrosine kinase inhibitorSimilar selectivity profile as Acalabrutinib
PirtobrutinibBruton's tyrosine kinase inhibitorDesigned for patients resistant to other inhibitors

CGI-1746 stands out due to its exceptional selectivity for Bruton's tyrosine kinase, demonstrating over 980 times lower IC50 values compared to other kinases tested, making it a unique candidate for therapeutic applications aimed at minimizing off-target effects .

CGI-1746 functions as an allosteric inhibitor of Bruton's Tyrosine Kinase through a distinctive binding mechanism that differs fundamentally from traditional adenosine triphosphate-competitive inhibitors [1] [2]. The compound exhibits a novel binding mode that simultaneously occupies the adenosine triphosphate binding site and extends into a previously unexploited allosteric pocket, termed the H3 pocket, located approximately 15 Å from the hinge region [3].

The allosteric nature of CGI-1746 inhibition is evidenced by its ability to induce long-range conformational changes throughout the kinase domain. Nuclear magnetic resonance spectroscopy studies reveal that CGI-1746 binding causes significant upfield shifts in the tryptophan 395 indole NH resonance, indicating stabilization of the inactive kinase conformation [4] [5]. This allosteric effect extends beyond the immediate binding site, influencing the overall protein dynamics and regulatory domain interactions.

Crystal structure analysis demonstrates that CGI-1746 binds to Bruton's Tyrosine Kinase in an extended conformation, creating a large, narrow binding pocket that accommodates the inhibitor's distinctive molecular architecture [6]. The compound forms critical hydrogen bonding interactions with the kinase hinge region while its tert-butylphenyl moiety occupies the H3 pocket, a binding site that is unique to Bruton's Tyrosine Kinase among Tec family kinases [7] [8].

PropertyValue
Molecular Weight579.7 g/mol
Chemical FormulaC34H37N5O4
CAS Number910232-84-7
BTK IC50 (nM)1.9
BTK Kd (nM)1.5 (inactive form), 94.1 (active form)
Selectivity over Tec family~1,000-fold
Selectivity over Src family~1,000-fold

Conformational Stabilization of Non-Phosphorylated Bruton's Tyrosine Kinase

CGI-1746 demonstrates remarkable specificity for the inactive, non-phosphorylated conformation of Bruton's Tyrosine Kinase, exhibiting a 32-fold greater affinity for the inactive form compared to the active, phosphorylated enzyme [9] [2]. This preferential binding to the inactive conformation represents a paradigm shift in kinase inhibitor design, moving away from targeting the highly conserved active site architecture toward exploiting conformational diversity in inactive states.

The conformational stabilization mechanism involves multiple structural elements that work in concert to lock Bruton's Tyrosine Kinase in its inactive state. CGI-1746 binding induces the αC-helix to adopt the "αC-out" position, characteristic of inactive kinases, while simultaneously preventing the formation of the critical lysine 430-glutamate 445 salt bridge required for catalytic activity [4] [10]. This conformational constraint effectively blocks the transition to the active state, even in the presence of activating signals.

Hydrogen-deuterium exchange mass spectrometry studies reveal that CGI-1746 binding leads to pronounced protection from exchange in the kinase domain, particularly in regions surrounding the active site, including the activation loop, αF and αG helices [3]. This protection pattern indicates that the inhibitor stabilizes a compact, inactive conformation that is resistant to conformational fluctuations typically observed in the active enzyme.

MechanismEffect/Description
Binding conformationStabilizes inactive BTK conformation
αC-helix positionαC-out (inactive position)
Y551 sequestrationY551 buried/inaccessible for phosphorylation
W395 conformational stateUpfield shift indicating inactive state
ATP binding pocket occupancyCompetitive with ATP
H3 pocket bindingBinds to novel allosteric H3 pocket
Activation loop accessibilityCollapsed into kinase active site

The molecular basis for this conformational preference lies in the unique ability of Bruton's Tyrosine Kinase to adopt a modified inactive conformation that accommodates the extended binding mode of CGI-1746. In this conformation, the regulatory tyrosine 551 residue is rotated and buried within the kinase domain, creating the H3 binding pocket while simultaneously sequestering this critical phosphorylation site from upstream kinases [7] [11].

Dual Inhibition of Autophosphorylation and Transphosphorylation

CGI-1746 exhibits a sophisticated dual inhibition mechanism that simultaneously blocks both autophosphorylation and transphosphorylation events essential for Bruton's Tyrosine Kinase activation [1] [12] [13]. This comprehensive inhibition strategy ensures complete suppression of kinase activity through multiple complementary mechanisms.

The autophosphorylation inhibition occurs through direct occupation of the adenosine triphosphate binding site, preventing the kinase from phosphorylating its own tyrosine 223 residue in the Src homology 3 domain [14] [15]. This autophosphorylation event is critical for full kinase activation and downstream signaling, as it creates a docking site for substrate proteins and regulatory factors.

Transphosphorylation inhibition is achieved through a more sophisticated mechanism involving sequestration of tyrosine 551 in the activation loop. CGI-1746 binding induces a conformational change that buries tyrosine 551 within the kinase domain, rendering it inaccessible to upstream kinases such as Src family members that normally phosphorylate this residue [11] [3]. This sequestration mechanism is particularly important because tyrosine 551 phosphorylation by upstream kinases is essential for full Bruton's Tyrosine Kinase activation and catalytic competence.

Phosphorylation TypeInhibition MechanismIC50 (nM)
Autophosphorylation (Y223)Direct active site blockade1.9
Transphosphorylation (Y551)Y551 sequestration prevents upstream kinase accessComplete blockade at low concentrations
Downstream PLCγ2 (Y753)Blocked via BTK inactivationPotent inhibition
Downstream PLCγ2 (Y1217)Blocked via BTK inactivationPotent inhibition

The dual inhibition mechanism extends to downstream substrates, with CGI-1746 potently blocking phosphorylation of phospholipase C gamma 2 at both tyrosine 753 and tyrosine 1217 residues [16] [14]. These phosphorylation events are critical for phospholipase C gamma 2 activation and subsequent calcium mobilization in B cell receptor signaling pathways.

Selectivity Profiling Across Tec Kinase Family Members

CGI-1746 demonstrates exceptional selectivity for Bruton's Tyrosine Kinase over other Tec family kinases, achieving approximately 1,000-fold selectivity over Tec, ITK, BMX, and related family members [16] [17] [18]. This remarkable selectivity profile represents a significant advancement in kinase inhibitor design, addressing the challenge of achieving specificity within closely related kinase families.

The molecular basis for this selectivity lies in the unique conformational flexibility of Bruton's Tyrosine Kinase compared to other Tec family members. While CGI-1746 can induce the formation of the H3 binding pocket in Bruton's Tyrosine Kinase through conformational rearrangement of tyrosine 551, other Tec family kinases cannot adopt this specific inactive conformation due to sequence and structural differences in their activation loops and regulatory regions [8] [3].

Comprehensive kinome profiling reveals that CGI-1746 displays no significant binding affinity for 385 other kinases tested, demonstrating unprecedented specificity within the broader kinase family [18]. This selectivity extends beyond the Tec family to include other therapeutically relevant kinases such as Src family kinases, Syk, JAK3, and EGFR, all of which show minimal inhibition even at high concentrations.

Kinase/FamilyIC50 or SelectivityBinding Mechanism
BTK1.9 nMAllosteric H3 pocket + ATP site
Tec>1000-fold selectiveCannot adopt BTK-like inactive conformation
ITK>1000-fold selectiveCannot adopt BTK-like inactive conformation
BMX>1000-fold selectiveCannot adopt BTK-like inactive conformation
Src>1000-fold selectiveCannot adopt BTK-like inactive conformation
SykNo significant inhibitionDifferent active site architecture
JAK3No significant inhibitionDifferent active site architecture
EGFRNo significant inhibitionDifferent active site architecture

The selectivity mechanism is further enhanced by the specific hydrogen bonding pattern and shape complementarity required for H3 pocket occupation. The tert-butylphenyl group of CGI-1746 makes critical hydrophobic contacts within the H3 pocket that are only possible in the unique Bruton's Tyrosine Kinase inactive conformation [7] [8]. Other kinases lack the appropriate residue positioning and pocket geometry to accommodate this binding mode, contributing to the exceptional selectivity profile.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

579.28455468 g/mol

Monoisotopic Mass

579.28455468 g/mol

Heavy Atom Count

43

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

CGI1746

Dates

Last modified: 08-15-2023
1: Di Paolo JA, Huang T, Balazs M, Barbosa J, Barck KH, Bravo BJ, Carano RA, Darrow J, Davies DR, DeForge LE, Diehl L, Ferrando R, Gallion SL, Giannetti AM, Gribling P, Hurez V, Hymowitz SG, Jones R, Kropf JE, Lee WP, Maciejewski PM, Mitchell SA, Rong H, Staker BL, Whitney JA, Yeh S, Young WB, Yu C, Zhang J, Reif  K, Currie KS. Specific Btk inhibition suppresses B cell- and myeloid cell-mediated arthritis. Nat Chem Biol. 2011 Jan;7(1):41-50. doi: 10.1038/nchembio.481. Epub 2010 Nov 28. PubMed PMID: 21113169.

Explore Compound Types